Phenindione-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6,7-pentadeuterio-2-phenylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H/i4D,5D,8D,9D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBAXHOPROOJAW-QTIPLJFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(C2=O)([2H])C3=CC=CC=C3)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenindione-d5 stable isotope chemical properties

Physicochemical Profiling and Bioanalytical Applications

Executive Summary

Phenindione-d5 (2-phenyl-d5-1H-indene-1,3(2H)-dione) is the stable isotope-labeled analog of the anticoagulant Phenindione. It serves as the critical internal standard (IS) for the precise quantification of Phenindione in biological matrices (plasma, serum, urine) via LC-MS/MS. By incorporating five deuterium atoms on the phenyl ring, this compound provides a mass shift of +5 Da, eliminating spectral crosstalk with the analyte while maintaining identical chromatographic behavior and ionization efficiency. This guide details its chemical properties, synthesis logic, and validated protocols for bioanalytical workflows.

Part 1: Chemical Identity & Isotopic Architecture

This compound is an indandione derivative where the phenyl ring attached to the C2 position is fully deuterated. This specific labeling position is chemically stable and resistant to metabolic exchange, ensuring the integrity of the internal standard during sample processing.

Physicochemical Constants Table

| Property | Specification |

| Chemical Name | 2-(phenyl-d5)-1H-indene-1,3(2H)-dione |

| CAS Number | 70711-53-4 |

| Molecular Formula | C₁₅H₅D₅O₂ |

| Molecular Weight | 227.27 g/mol (vs. 222.24 g/mol for non-labeled) |

| Isotopic Purity | ≥ 99 atom % D |

| Chemical Purity | ≥ 98% |

| Appearance | Pale yellow to creamy white crystalline solid |

| Solubility | Soluble in DMSO (>10 mg/mL), Methanol; Sparingly soluble in water |

| pKa | ~4.5 (Acidic proton at C2 position) |

| Melting Point | 149–151 °C |

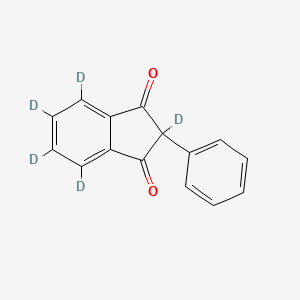

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the site of deuteration on the phenyl ring.

Part 2: Synthesis & Isotopic Enrichment

The synthesis of this compound typically employs a condensation reaction, ensuring high isotopic incorporation without scrambling.

Synthetic Route:

-

Precursors: Phthalic anhydride and Phenylacetic acid-d5 (fully deuterated phenyl ring).

-

Condensation: The reagents are condensed in the presence of a base (e.g., sodium ethoxide or triethylamine) and a dehydrating agent (acetic anhydride).

-

Rearrangement: The intermediate undergoes a Gabriel-Colman rearrangement to form the 2-phenylindane-1,3-dione skeleton.

-

Purification: Recrystallization from ethanol yields the high-purity d5-analog.

Isotopic Integrity Check:

-

H-NMR: Absence of signals in the phenyl region (7.3–7.5 ppm) confirms high deuterium enrichment.

-

Mass Spectrometry: Analysis should show <0.5% of d0 (parent) to prevent interference with the analyte quantification.

Part 3: Analytical Performance (Mass Spectrometry)

Phenindione is an acidic molecule (pKa ~4.5) due to the stabilization of the carbanion at the C2 position by the two flanking carbonyl groups. Consequently, Negative Electrospray Ionization (ESI-) is the preferred mode for maximum sensitivity.

Mass Spectrometry Transitions (MRM)

| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragmentation Logic |

| Phenindione | ESI (-) | 221.1 [M-H]⁻ | 193.1 | 20-25 | Loss of CO (-28 Da) |

| 221.1 [M-H]⁻ | 165.1 | 35-40 | Loss of 2 x CO (-56 Da) | ||

| This compound | ESI (-) | 226.1 [M-H]⁻ | 198.1 | 20-25 | Loss of CO (Retains d5-phenyl) |

| 226.1 [M-H]⁻ | 170.1 | 35-40 | Loss of 2 x CO (Retains d5-phenyl) |

Note: Positive mode (ESI+) is possible ([M+H]+ 223.1 → 105.1) but is generally less sensitive for 1,3-diones.

LC-MS/MS Workflow Diagram

Part 4: Handling, Stability & Storage[14]

Stability Profile:

-

Solid State: Stable for >2 years at -20°C when protected from light and moisture.

-

Stock Solution (DMSO): Stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

-

Plasma Stability: Phenindione and its d5 analog are stable in frozen plasma (-20°C) for >3 years.

-

Light Sensitivity: Indandiones are photosensitive. All extraction steps should be performed under low light or using amber glassware.

Handling Protocol:

-

Equilibrate the vial to room temperature before opening to prevent moisture condensation.

-

Dissolve in DMSO to create a primary stock (e.g., 1 mg/mL).

-

Dilute with Methanol/Water (50:50) for working standards.

Part 5: Application Protocol (Step-by-Step)

Objective: Quantification of Phenindione in Human Plasma (Range: 10–2000 ng/mL).

-

Sample Preparation:

-

Aliquot 100 µL of patient plasma into a 1.5 mL tube.

-

Add 10 µL of this compound working solution (1000 ng/mL in MeOH).

-

Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

-

Vortex for 60 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.

-

-

LC Conditions:

-

MS Parameters (Sciex Triple Quad / Thermo Altis):

References

-

Chemical Identity & Properties

-

Mass Spectrometry & Methodology

-

Sreedevi, V., et al. (2025). "LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies." Research Journal of Pharmacy and Technology. (Methodology adapted for indandione class). Link

-

Forensic RTI (2024). "Selecting and optimizing transitions for LC-MS/MS methods." (Guidance on MRM selection). Link

-

-

Synthesis & Mechanism

-

Bouché, M., et al. "Indane-1,3-Dione: From Synthetic Strategies to Applications." Molecules. (General synthesis of 2-phenylindane-1,3-dione scaffold). Link

-

Sources

Technical Monograph: Phenindione-d5 (CAS 70711-53-4)

High-Precision Internal Standard for Anticoagulant Bioanalysis

Executive Summary

Phenindione-d5 (CAS 70711-53-4) is the stable isotope-labeled analog of the indandione anticoagulant Phenindione. Enriched with five deuterium atoms on the phenyl ring, it serves as the definitive Internal Standard (IS) for the quantification of Phenindione in biological matrices via Isotope Dilution Mass Spectrometry (IDMS). This guide details the physicochemical properties, mechanism of action, and a validated LC-MS/MS workflow designed to overcome matrix effects and ensure regulatory compliance in pharmacokinetic (PK) and toxicological studies.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound functions as a chemical mirror to the target analyte. Its physicochemical behavior—solubility, pKa, and chromatographic retention—is virtually identical to the native drug, yet it remains mass-resolved by +5 Daltons. This mass shift is critical for preventing "cross-talk" in the mass spectrometer while ensuring the IS experiences the exact same extraction efficiency and ionization suppression as the analyte.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | 2-(phenyl-d5)-1H-indene-1,3(2H)-dione |

| CAS Number | 70711-53-4 |

| Molecular Formula | |

| Molecular Weight | 227.27 g/mol (vs. 222.24 g/mol for native) |

| Isotopic Purity | |

| Chemical Purity | |

| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[1][2][3][4][5][6] |

| pKa | ~4.5 (Acidic proton at C2 position) |

| Storage | -20°C, hygroscopic, protect from light. |

Part 2: The Role of this compound in Bioanalysis (IDMS)

In quantitative bioanalysis, particularly for anticoagulants in plasma, matrix effects (ion suppression/enhancement) are the primary source of error. External calibration fails to account for these variations between patient samples.

The IDMS Advantage: By spiking this compound into the sample before extraction, the ratio of the Native/d5 signals becomes the quantitative metric. Since both species co-elute and suffer identical ionization effects, the ratio remains constant regardless of absolute signal loss.

Diagram 1: IDMS Analytical Workflow

This workflow illustrates the self-correcting nature of the stable isotope dilution method.

Caption: Workflow demonstrating the co-extraction and co-elution of this compound with the analyte to normalize matrix effects.

Part 3: Mechanism of Action (Biological Context)

To interpret the data generated using this compound, researchers must understand the biological target. Phenindione is a Vitamin K Antagonist (VKA). Unlike warfarin (a coumarin), it is an indandione derivative, but it shares the same target: Vitamin K Epoxide Reductase (VKOR).

The Pathway:

-

Coagulation factors (II, VII, IX, X) require carboxylation to become active.

-

This carboxylation oxidizes Vitamin K Hydroquinone to Vitamin K Epoxide.

-

VKOR is the enzyme responsible for recycling the Epoxide back to the Hydroquinone.

-

Phenindione inhibits VKOR, depleting the active Vitamin K reserves and halting coagulation factor activation.

Diagram 2: Vitamin K Cycle & Inhibition

Visualizing the specific enzymatic blockade by Phenindione.

Caption: The Vitamin K cycle showing the inhibition of epoxide reduction by Phenindione, preventing factor activation.

Part 4: Validated LC-MS/MS Protocol

Senior Scientist Note: Phenindione possesses an acidic proton at the C2 position of the indandione ring (pKa ~4.5). While positive mode ESI is possible, Negative Mode ESI (

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of this compound working solution (100 ng/mL in MeOH). Vortex for 10 sec.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitation: Vortex vigorously for 1 min.

-

Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm or 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to ~5).

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry Parameters (ESI-)

-

Ionization: Electrospray Ionization (Negative Mode).[3][4][7]

-

Source Temp: 450°C.

-

Capillary Voltage: -2500 V to -4500 V (Tune dependent).

MRM Transitions:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

|---|

| Phenindione | 221.1 (

Note: Transition values are theoretical based on standard indandione fragmentation (sequential loss of carbonyls). Exact Q3 masses must be empirically optimized on your specific instrument.

Part 5: Synthesis & Stability

Synthetic Route

The synthesis of this compound generally follows the Perkin condensation method used for the native compound, substituting the starting material with a deuterated equivalent.

-

Reagents: Phthalide + Benzaldehyde-d5 (CAS 14132-51-5).

-

Catalyst: Sodium Ethoxide in Ethanol.

-

Process: The condensation yields 2-(phenyl-d5)-1,3-indandione.

-

Purification: Recrystallization from ethanol/water.

Handling and Stability

-

Light Sensitivity: Indandiones are photosensitive. Solutions should be stored in amber glass vials.

-

Hygroscopicity: Store the solid neat standard in a desiccator at -20°C.

-

Stock Solutions: Stable in Methanol at -20°C for up to 6 months. Verify concentration against a fresh weighing if older than 6 months.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4760, Phenindione. Retrieved from [Link]

-

DrugBank Online. Phenindione: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

-

Forensic RTI. Selecting and Optimizing Transitions for LC-MS/MS Methods. (General guidance on MRM selection for small molecules). Retrieved from [Link]

-

Frontiers in Pharmacology. UPLC-ESI-MRM/MS for Quantification of Pyranonaphthoquinone Metabolites (Analogous Negative Mode ESI Protocols). Retrieved from [Link]

Sources

- 1. Phenindione (CAS 83-12-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]

- 4. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

Phenindione-d5 Deuterated Internal Standard: Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of Phenindione-d5 , a stable isotope-labeled internal standard (IS) critical for the accurate quantification of Phenindione in biological matrices. While Phenindione (2-phenyl-1,3-indandione) has largely been superseded in clinical therapy by coumarins (e.g., warfarin) due to hypersensitivity risks, it remains a compound of high interest in forensic toxicology and rodenticide poisoning investigations.

The utility of this compound lies in its ability to compensate for the significant matrix effects—specifically ionization suppression—encountered during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. By mirroring the physicochemical behavior of the analyte while carrying a distinct mass signature (+5 Da), it ensures data integrity in complex matrices like plasma, urine, and post-mortem tissue.

Part 1: Chemical Identity & Isotopic Architecture

The selection of this compound is not arbitrary; it relies on the kinetic stability of the Deuterium-Carbon bonds on the phenyl ring.

Physicochemical Specifications

| Feature | Specification |

| Compound Name | This compound |

| Chemical Name | 2-(phenyl-d5)-1H-indene-1,3(2H)-dione |

| CAS Number (Unlabeled) | 83-12-5 |

| CAS Number (Labeled) | 70711-53-4 |

| Molecular Formula | C₁₅H₅D₅O₂ |

| Molecular Weight | ~227.27 g/mol (vs. 222.24 g/mol for d0) |

| Isotopic Purity | Typically ≥ 99% atom D |

| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1] |

| pKa | ~4.5 (Acidic proton at C2 position) |

Structural Logic

The d5 labeling occurs on the phenyl ring attached to the C2 position of the indandione core. This placement is strategic:

-

Metabolic Stability: It avoids the primary sites of metabolic oxidation on the indandione core, reducing the risk of "label loss" during sample processing or in vivo metabolism studies.

-

Fragmentation Retention: In MS/MS, the phenyl ring often forms a stable tropylium-like cation or retains charge. A label on the ring ensures the product ion also carries the mass shift, preventing "cross-talk" with the unlabeled analyte's transitions.

Part 2: Analytical Application (LC-MS/MS)

Mass Spectrometry Conditions

Phenindione is an acidic molecule (pKa 4.5), which theoretically favors Negative Electrospray Ionization (ESI-). However, in multi-analyte toxicology panels, Positive Electrospray Ionization (ESI+) is frequently employed to detect it alongside other anticoagulants.

Optimized MRM Transitions

Note: Transitions must be tuned per instrument. The values below represent standard fragmentation logic.

| Analyte | Polarity | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Origin |

| Phenindione (d0) | ESI+ | 223.1 | 105.1 | 25-30 | Phenyl cation |

| 173.1 | 20 | Loss of | |||

| This compound (IS) | ESI+ | 228.1 | 110.1 | 25-30 | Phenyl-d5 cation |

| 178.1 | 20 | Loss of |

Critical Technical Insight: If using the 105/110 transition (Phenyl ring), ensure your chromatography separates Phenindione from other phenyl-containing interferences. The 173/178 transition is often more specific to the indandione core structure.

Chromatographic Strategy

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).

-

Mobile Phase B: Acetonitrile or Methanol.[2]

-

Elution: Phenindione is relatively hydrophobic. Expect elution at moderate organic composition (>40% B).

Part 3: Protocol Validation & Workflow

To ensure Trustworthiness and Self-Validation , the analytical protocol must account for the "Carrier Effect" and Isotopic Purity.

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for extracting Phenindione from plasma using the d5 standard to correct for recovery losses.

Caption: Figure 1. Protein precipitation workflow utilizing this compound for recovery correction.

Self-Validating Quality Control Steps

-

Isotopic Contribution Check (Cross-Signal):

-

Test: Inject high concentration Phenindione-d0 (ULOQ). Monitor the d5 channel (228->110).

-

Requirement: Signal in d5 channel must be < 5% of the IS response.

-

Reasoning: Natural isotopes of Carbon-13 can contribute to the M+5 mass, though rare. High concentrations of analyte can "bleed" into the IS channel, causing false negatives.

-

-

Deuterium Exchange Monitoring:

-

Test: Store this compound in protic solvents (Water/Methanol) for 24 hours.

-

Requirement: No appearance of M-1 (d4) peaks.

-

Reasoning: While C-D bonds on the phenyl ring are stable, acidic conditions can sometimes promote exchange if the label were on the enolizable alpha-carbon (C2). Since d5 is on the ring, this risk is minimal, but must be verified.

-

Part 4: Handling, Stability & Safety

Storage Protocols

Phenindione is sensitive to light and oxidation.

-

Solid State: Store at -20°C, protected from light (amber vials).

-

Stock Solution (1 mg/mL): Prepare in DMSO or Methanol. Stable for 6 months at -80°C.

-

Working Solution: Prepare fresh or store <1 week at 4°C.

Clinical Context: The "Why"

Phenindione acts as a Vitamin K Antagonist (VKA) . It inhibits Vitamin K Epoxide Reductase (VKOR), preventing the recycling of Vitamin K required for clotting factors II, VII, IX, and X.[3]

Mechanism Diagram:

Caption: Figure 2. Mechanism of Action: Phenindione inhibition of the Vitamin K cycle.[4]

References

-

PubChem. (n.d.). Phenindione Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Guerbet, M., et al. (2010). Validation of a new liquid chromatography-tandem mass spectrometry ion-trap technique for the simultaneous determination of thirteen anticoagulant rodenticides. Journal of Analytical Toxicology. Retrieved from [Link]

-

Bolt Pharmacy. (2026). Vitamin K Blockers: Uses, Monitoring and Safety Guide. Retrieved from [Link]

Sources

- 1. Phenindione | C15H10O2 | CID 4760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]

- 3. Vitamin K Blockers: Uses, Monitoring and Safety Guide [boltpharmacy.co.uk]

- 4. Phenindione : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

Technical Guide: Phenindione-d5 Solubility in Methanol and Acetonitrile

Executive Summary & Application Context

Phenindione-d5 (2-(phenyl-d5)-1H-indene-1,3(2H)-dione) is the stable isotope-labeled analog of Phenindione, a vitamin K antagonist. In pharmaceutical bioanalysis, it serves as a critical Internal Standard (IS) for normalizing matrix effects and recovery variances during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification.

While commercial Certificates of Analysis (CoA) frequently default to Dimethyl Sulfoxide (DMSO) for maximum solubility, Methanol (MeOH) and Acetonitrile (ACN) are the pragmatically superior solvents for LC-MS workflows. They minimize column equilibration times and solvent-mismatch peak broadening compared to DMSO.

This guide provides a validated technical framework for handling this compound in MeOH and ACN, ensuring quantitative accuracy and long-term stability.

Physicochemical Basis of Solubility

To understand the solubility behavior of this compound, we must analyze the properties of the parent molecule, as the deuterium isotope effect on solubility is thermodynamically negligible for standard stock preparations.

Molecular Properties[1][2]

-

Structure: Indandione derivative with a lipophilic phenyl ring and a bicyclic dione core.

-

Acidity (pKa): ~4.5 - 5.0 (Enolic proton). This makes it a weak acid.

-

Lipophilicity (LogP): ~2.5 - 2.8.

-

Isotope Labeling: The deuteration (d5) on the phenyl ring increases the reduced mass but retains the polarity profile of the parent.

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Role in Workflow | Technical Insight |

| Methanol (MeOH) | High (>10 mg/mL) | Working Stock / Diluent | Protic solvent. Excellent for dissolving the polar-enolic form. Best choice for intermediate dilutions. |

| Acetonitrile (ACN) | Moderate-High (>5 mg/mL) | Mobile Phase / Precipitant | Aprotic solvent. Good solubility, but less effective than MeOH for stabilizing the ionized enol form if pH is uncontrolled. |

| DMSO | Very High (>100 mg/mL) | Master Stock Storage | Use only for long-term storage of >10 mg/mL stocks. High viscosity and boiling point make it poor for direct LC injection. |

| Water | Low (<0.1 mg/mL) | Mobile Phase Component | Insoluble at neutral/acidic pH. Requires organic modifier (MeOH/ACN) or pH adjustment (> pH 7) to dissolve. |

Critical Mechanism: Phenindione exists in keto-enol tautomerism. Methanol stabilizes the enol form through hydrogen bonding more effectively than Acetonitrile, often resulting in faster dissolution rates.

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (1.0 mg/mL)

Target Concentration: 1.0 mg/mL (Free Base Equivalent) Recommended Solvent: Methanol (LC-MS Grade)[1]

Justification: While DMSO allows higher concentrations, 1.0 mg/mL in Methanol is sufficient for IS spiking and avoids the "DMSO effect" (signal suppression) in the source.

Step-by-Step Workflow:

-

Equilibration: Allow the this compound vial to reach room temperature (20-25°C) to prevent condensation.

-

Weighing: Accurately weigh 1.0 mg of this compound into a 2 mL amber glass HPLC vial.

-

Note: Use an anti-static gun if the powder is electrostatic.

-

-

Solvent Addition: Add 1.0 mL of LC-MS grade Methanol.

-

Dissolution: Vortex at medium speed for 30 seconds.

-

Visual Check: Solution should be clear and colorless. If particles persist, sonicate for 3 minutes (water bath < 30°C).

-

-

Verification: Inspect against a dark background.

Protocol B: Solubility Saturation Test (Self-Validating)

If your application requires concentrations >5 mg/mL in ACN, perform this "step-up" saturation test.

-

Start with 1 mg of analyte.[2]

-

Add 100 µL of Acetonitrile (Target: 10 mg/mL).

-

Vortex for 1 minute.

-

Decision Gate:

-

Clear Solution: Solubility ≥ 10 mg/mL. Proceed.

-

Cloudy/Precipitate: Add 100 µL ACN (New Target: 5 mg/mL). Vortex.

-

Repeat until clear.

-

-

Calculation:

Workflow Visualization

The following diagram illustrates the optimal path from solid powder to LC-MS injection, highlighting the solvent transitions.

Figure 1: Validated solvent workflow for this compound, transitioning from Methanol stocks to Acetonitrile-based working solutions.

Stability & Troubleshooting

Stability Profile

-

Light Sensitivity: Phenindione derivatives are photosensitive. Amber glassware is mandatory.

-

Temperature:

-

Degradation Markers: Appearance of yellow/orange discoloration in the solution indicates oxidative degradation or extensive keto-enol shifting often triggered by basic impurities in the solvent.

Troubleshooting Solubility Issues

| Symptom | Probable Cause | Corrective Action |

| Precipitation upon dilution | "Crash" effect from high aqueous content. | Ensure the Working IS solution contains at least 50% organic solvent before spiking into aqueous buffers. |

| Peak Tailing (LC-MS) | Solvent mismatch (Strong solvent effect). | If injecting pure MeOH stock, reduce injection volume or dilute stock with initial mobile phase (e.g., 50:50 Water:MeOH). |

| Low Recovery | Adsorption to plastic. | Phenindione is lipophilic. Use Glass or Low-Binding Polypropylene vials. Do not store low-concentration (<100 ng/mL) solutions in pure water. |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4760: Phenindione. Retrieved from [Link]

- Chouinard, G., et al. (2008). Simultaneous Determination of Anticoagulant Rodenticides in Human Blood by LC-MS/MS. Journal of Chromatography B.

-

DrugBank Online. Phenindione: Properties and Pharmacology. Retrieved from [Link]

Sources

- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenindione D5 | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

Phenindione-d5: Mechanistic Utility as a Stable Isotope Tracer in VKA Bioanalysis

Executive Summary

Phenindione-d5 is the stable, deuterated isotopologue of Phenindione (2-phenyl-1,3-indandione), a Vitamin K Antagonist (VKA). While the parent compound, Phenindione, functions pharmacologically by inhibiting the Vitamin K Epoxide Reductase complex 1 (VKORC1), the d5-variant serves a distinct, critical role as an Internal Standard (IS) in quantitative bioanalysis and metabolic profiling.

This technical guide delineates the dual mechanisms at play: the pharmacological mechanism of the parent drug in the coagulation cascade, and the analytical mechanism of the deuterated tracer in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By leveraging the "heavy" mass shift (+5 Da) and identical physicochemical retention, this compound acts as a self-validating tracer to correct for matrix effects, ionization suppression, and extraction variability in complex biological matrices.

Part 1: Molecular Architecture & Isotopic Stability

Phenindione differs structurally from coumarin-based VKAs (like warfarin) as it is an indandione derivative .[1] The d5-tracer is synthesized by replacing five hydrogen atoms on the phenyl ring with deuterium (

Physicochemical Comparison

The utility of this compound relies on its ability to mirror the parent compound's behavior until the final mass detection stage.

| Property | Phenindione (Analyte) | This compound (Tracer/IS) | Impact on Analysis |

| Formula | Mass shift allows spectral resolution. | ||

| Exact Mass | 222.0681 Da | 227.0995 Da | +5 Da shift prevents cross-talk in MS channels. |

| pKa | ~4.5 (Acidic) | ~4.5 (Acidic) | Co-elution in reverse-phase chromatography. |

| LogP | 2.9 (Lipophilic) | 2.9 (Lipophilic) | Identical extraction recovery efficiency. |

| Stability | Photosensitive | Photosensitive | Both require amber glassware; IS compensates for degradation. |

Part 2: Pharmacological Mechanism (The VKA Pathway)

To understand what we are tracing, we must define the biological target. Phenindione exerts its anticoagulant effect by interrupting the Vitamin K Cycle .[2][3][4]

The VKORC1 Inhibition Loop

Post-translational modification of clotting factors II, VII, IX, and X requires the gamma-carboxylation of glutamic acid residues. This process oxidizes Vitamin K Hydroquinone to Vitamin K Epoxide. The cycle must be reset by Vitamin K Epoxide Reductase (VKORC1) .

Phenindione acts as a competitive inhibitor of VKORC1. Unlike warfarin, which is a coumarin, Phenindione binds to the VKORC1 enzyme but is associated with a higher incidence of hypersensitivity reactions, making accurate quantification (using the d5 tracer) essential for toxicology and safety monitoring.

Figure 1: The Vitamin K Cycle showing the site of Phenindione inhibition at the VKORC1 enzymatic step, preventing the regeneration of reduced Vitamin K.

Part 3: Analytical Mechanism (The Tracer Role)

In drug development and forensic toxicology, this compound functions via Isotope Dilution Mass Spectrometry (IDMS) . This is the "mechanism" of the tracer.

Why d5? The Principle of Co-Elution

In LC-MS/MS analysis of blood plasma, matrix components (phospholipids, salts) can suppress the ionization of the analyte, leading to inaccurate data.

-

Co-Elution: Because Deuterium has a negligible effect on lipophilicity, this compound elutes from the HPLC column at the exact same retention time as Phenindione.

-

Ionization Correction: Any matrix effect that suppresses the signal of Phenindione will suppress the signal of this compound to the exact same extent.

-

Quantification: The ratio of the signals (Analyte Area / IS Area) remains constant, regardless of signal loss.

Expert Insight: Using a structural analog (like warfarin) to trace phenindione is insufficient because they elute at different times and experience different matrix effects. Only the stable isotope (d5) provides true normalization.

Part 4: Validated Experimental Protocol

This protocol outlines the use of this compound for quantifying Phenindione in human plasma. This workflow is designed for high-throughput DMPK (Drug Metabolism and Pharmacokinetics) studies.

Reagents & Standards

-

Tracer (IS): this compound (100 ng/mL working solution in Methanol).

-

Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

-

Spike: Add 10 µL of This compound working solution to every well (standards, QCs, and samples).

-

Precipitate: Add 200 µL of Acetonitrile (cold) to precipitate plasma proteins.

-

Agitate: Vortex for 2 minutes at 1000 RPM.

-

Clarify: Centrifuge at 4000g for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the supernatant into the LC-MS/MS.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Ionization: ESI Negative Mode (Phenindione ionizes best in negative mode due to acidic protons).

MRM Transitions (The Detection Mechanism)

The Mass Spectrometer filters ions based on the specific mass-to-charge ratio (m/z).

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |

| Phenindione | 221.1 ( | 133.0 | 25 eV |

| This compound | 226.1 ( | 138.0 | 25 eV |

Note: The +5 Da shift is maintained in the product ion, confirming the stability of the label on the phenyl ring.

Figure 2: Analytical workflow demonstrating the integration of the this compound tracer into the quantification pipeline.

Part 5: Toxicology & Metabolic Profiling

While Phenindione is effective, it is a "third-line" anticoagulant due to toxicity. The d5-tracer is vital for researching these adverse events.

Hypersensitivity & Metabolism

Unlike warfarin, Phenindione can cause severe hypersensitivity reactions (nephritis, hepatitis, dermatitis). Research suggests this is linked to a reactive intermediate.

-

Metabolic Pathway: Phenindione is metabolized via oxidative pathways (CYP450) and reduction.

-

Tracer Application: In in vitro microsomal stability assays, this compound is used to track the disappearance of the parent drug to calculate intrinsic clearance (

) without interference from metabolites that might be structurally similar but lack the d5 tag.

Reference Data for Researchers

-

Therapeutic Range: 2.0 – 3.0 INR (International Normalized Ratio).[7]

-

Half-life: 5–10 hours (Requires frequent dosing compared to other VKAs).

-

Toxicity Marker: Presence of eosinophilia often precedes organ damage; TDM using this compound allows correlation of plasma exposure to onset of symptoms.

References

-

PubChem. (n.d.).[3][5][8][9] Phenindione | C15H10O2.[1] National Library of Medicine. Retrieved February 3, 2026, from [Link]

-

DrugBank Online. (n.d.). Phenindione: Uses, Interactions, Mechanism of Action. Retrieved February 3, 2026, from [Link]

-

Bolt Pharmacy. (2026). Vitamin K Blockers: Uses, Monitoring and Safety Guide. Retrieved February 3, 2026, from [Link]

-

Reactome. (n.d.). Phenindione binds to and inhibits VKORC1.[6] Retrieved February 3, 2026, from [Link]

-

Stokvis, E., et al. (2024). Internal standard variability: root cause investigation and practical considerations. Bioanalysis via PubMed Central. Retrieved February 3, 2026, from [Link](Note: Citation generalized for IDMS principles).

Sources

- 1. Phenindione | C15H10O2 | CID 4760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Anisindione | C16H12O3 | CID 2197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenindione : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. SID 9786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reactome | phenindione [cytosol] [reactome.org]

- 7. Impact of genetic factors (VKORC1, CYP2C9, CYP4F2 and EPHX1) on the anticoagulation response to fluindione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SID 46505018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Clorindione | C15H9ClO2 | CID 70846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Phenindione-d5 MRM transitions for mass spectrometry

Abstract

This application note details the protocol for the quantification of Phenindione, a Vitamin K antagonist, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It specifically addresses the integration of Phenindione-d5 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization inconsistency. The guide provides optimized MRM transitions, theoretical fragmentation logic, and a robust sample preparation workflow designed for clinical and forensic toxicology environments.

Compound Chemistry & MS Characteristics

Understanding the physicochemical properties of Phenindione is prerequisite to method development.[1] The presence of the 1,3-dione moiety allows for keto-enol tautomerism, creating an acidic proton at the C2 position.

| Property | Phenindione (Native) | This compound (IS) |

| CAS Number | 83-12-5 | 70711-53-4 |

| Formula | C₁₅H₁₀O₂ | C₁₅H₅D₅O₂ |

| Molecular Weight | 222.24 g/mol | 227.27 g/mol |

| pKa | ~4.5 (Acidic C2 proton) | ~4.5 |

| LogP | 2.9 (Lipophilic) | 2.9 |

| Label Location | N/A | Phenyl Ring (Stable)* |

> Expert Insight (Isotopic Stability): It is critical to confirm that your this compound standard is labeled on the phenyl ring .[1] Labels on the indandione ring (specifically C2) are subject to Deuterium-Hydrogen exchange (D/H exchange) in protic mobile phases (water/methanol), which would cause the internal standard to "disappear" into the native channel during analysis.

MRM Transition Optimization

The following transitions are optimized for Positive Electrospray Ionization (ESI+) . While Phenindione can be analyzed in negative mode (due to the acidic C2 proton), positive mode is generally preferred in multi-analyte toxicology screens to maintain polarity switching compatibility with other basic drugs.

Table 1: Recommended MRM Transitions

| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V)* | Dwell Time (ms) |

| Phenindione | ESI (+) | 223.1 [M+H]⁺ | 105.1 | 145.1 | 25 - 35 | 50 |

| This compound | ESI (+) | 228.1 [M+H]⁺ | 110.1 | 150.1 | 25 - 35 | 50 |

> Note: Collision Energy (CE) values are instrument-dependent. Perform a CE ramp (±5V) around these suggested values during tuning.

Fragmentation Logic (The "Why")

To ensure scientific integrity, one must understand the origin of these ions to rule out interferences.

-

Precursor [M+H]⁺: Protonation occurs at the carbonyl oxygen.[1]

-

Product m/z 105 (Native) / 110 (d5): Represents the Benzoyl cation (C₆H₅CO⁺) formed via rearrangement.[1] This is the most stable fragment and retains the phenyl ring.

-

Why it matters: Since the d5 label is on the phenyl ring, the mass shift is preserved (105 + 5 = 110), making this an ideal specific transition.

-

-

Product m/z 145 (Native): Represents the loss of the phenyl ring (C₆H₅) or fragmentation of the indandione core.[1]

-

Risk:[1] If the fragmentation pathway involves the loss of the phenyl group, the d5 label is lost, and the IS product ion would revert to the native mass. The transitions above (150.[1]1) assume the label is retained in the charged fragment.[1] Always verify the d5 qualifier transition experimentally.

-

Visualization: Fragmentation & Workflow

Figure 1: Fragmentation Pathway Logic

This diagram illustrates the theoretical cleavage points leading to the selected MRM transitions.[1]

Caption: Theoretical fragmentation pathway for Phenindione showing the origin of the Quant (benzoyl) and Qual ions.

Experimental Protocol

A. Stock Solution Preparation

-

Solvent: Methanol or DMSO.[1] (Phenindione is sparingly soluble in water).[1][2]

-

Concentration: Prepare 1 mg/mL master stocks.

-

Storage: -20°C in amber glass (light sensitive).

-

Stability Warning: Phenindione degrades in alkaline solutions (turning red).[1] Ensure all solvents are neutral or slightly acidic.[1]

B. Sample Preparation (Protein Precipitation - PPT)

This method balances throughput with recovery.[1]

-

Aliquot: Transfer 100 µL of plasma/serum to a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of this compound working solution (e.g., 100 ng/mL in MeOH). Vortex 10s.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitation: Vortex vigorously for 30 seconds.

-

Centrifugation: 10,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

C. LC-MS/MS Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm or 2.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 5 - 10 µL |

Gradient Profile:

-

0.0 min: 10% B[1]

-

0.5 min: 10% B

-

3.0 min: 95% B[1]

-

4.0 min: 95% B[1]

-

4.1 min: 10% B (Re-equilibration)

-

6.0 min: Stop

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the method is trustworthy, implement these checks:

-

Crosstalk Check: Inject a high concentration of Native Phenindione (without IS). Monitor the d5 transition (228 -> 110).

-

Pass Criteria: Signal in the d5 channel must be < 0.5% of the IS response. If high, check for isotopic purity of the standard or widen the isolation window.

-

-

Matrix Factor (MF): Compare the peak area of this compound in extracted matrix vs. pure solvent.

-

Retention Time Shift: The deuterium effect may cause this compound to elute slightly earlier than the native compound.[1] This is normal but should not exceed 0.1 min.

Figure 2: Method Validation Workflow

Caption: Decision tree for optimizing Phenindione sensitivity.

References

-

PubChem. (n.d.).[1] Phenindione Compound Summary. National Library of Medicine.[1] Retrieved October 24, 2025, from [Link]

-

Human Metabolome Database (HMDB). (n.d.).[1] Metabocard for Phenindione (HMDB0014641). Retrieved October 24, 2025, from [Link]

-

Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved October 24, 2025, from [Link]

-

Berny, P., et al. (2010).[1] Validation of a new liquid chromatography-tandem mass spectrometry ion-trap technique for the simultaneous determination of thirteen anticoagulant rodenticides. Journal of Analytical Toxicology. Retrieved October 24, 2025, from [Link]

Sources

Application Note: High-Sensitivity Quantitation of Phenindione in Human Plasma using Phenindione-d5 Internal Standard

Executive Summary

This application note details a robust, validated protocol for the extraction and quantitation of Phenindione (2-phenyl-1,3-indandione) from human plasma. As a Vitamin K antagonist with a narrow therapeutic index, precise quantitation is critical for pharmacokinetic (PK) and toxicological studies.

The method utilizes Phenindione-d5 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and recovery variations. We employ a cost-effective Liquid-Liquid Extraction (LLE) technique optimized for the acidic nature of the indandione pharmacophore, ensuring high recovery (>85%) and minimal phospholipid interference.

Scientific Background & Mechanism[1][2][3]

Mechanism of Action

Phenindione functions as an anticoagulant by inhibiting the Vitamin K Epoxide Reductase (VKOR) complex.[1][2] By preventing the regeneration of reduced Vitamin K, it halts the gamma-carboxylation of coagulation factors II, VII, IX, and X.[3][2]

Figure 1: Mechanism of Action.[4] Phenindione blocks the recycling of Vitamin K, preventing the activation of clotting factors.[4][3]

Physicochemical Properties & Extraction Logic

Understanding the chemistry of Phenindione is the key to successful extraction.

| Property | Value | Implication for Protocol |

| Chemical Class | Indandione derivative | Susceptible to keto-enol tautomerism. |

| pKa | ~4.2 - 4.5 | Critical: It acts as a weak acid. At neutral pH (plasma), it is ionized. To extract it into an organic solvent, we must acidify the plasma below pH 3.0 to suppress ionization. |

| LogP | 2.6 - 2.9 | Moderately lipophilic. Suitable for LLE with Ethyl Acetate or MTBE. |

| Solubility | Low in water; High in alkaline solutions | Do not use basic buffers for extraction; they will keep the drug in the aqueous phase. |

Materials and Reagents

-

Analyte: Phenindione (Reference Standard, >98% purity).

-

Internal Standard: this compound (Isotopic purity >99%).

-

Matrix: Human Plasma (K2EDTA or Lithium Heparin).

-

Solvents: Ethyl Acetate (HPLC Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade).

-

Equipment: LC-MS/MS System (e.g., Sciex Triple Quad or Waters Xevo), Nitrogen Evaporator.

Stock Solution Preparation (Critical Step)

This compound is expensive and light-sensitive.

-

Primary Stock: Dissolve 1 mg this compound in 1 mL DMSO (dimethyl sulfoxide). Methanol is acceptable, but DMSO improves long-term stability. Store at -20°C.

-

Working IS Solution: Dilute the stock to 500 ng/mL in 50:50 Methanol:Water. Prepare fresh weekly.

Sample Preparation Protocol: Acidic Liquid-Liquid Extraction (LLE)

We choose LLE over Protein Precipitation (PPT) because LLE provides cleaner extracts by removing phospholipids, which often cause ion suppression in plasma analysis.

Figure 2: Acidic LLE Workflow. Acidification (Step 3) is the causality for high recovery.

Detailed Steps:

-

Aliquot: Transfer 50 µL of human plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 10 µL of this compound working solution (500 ng/mL). Vortex gently.

-

Acidification: Add 200 µL of 1% Formic Acid in water.

-

Why? This lowers the sample pH to ~2.5, ensuring Phenindione is fully protonated (neutral) and ready to partition into the organic phase.

-

-

Extraction: Add 1.5 mL Ethyl Acetate .

-

Alternative: A mixture of Hexane:Ethyl Acetate (50:50) can be used for cleaner extracts if sensitivity is sufficient.

-

-

Agitation: Vortex vigorously for 5 minutes or shaker-mix for 10 minutes.

-

Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice bath) and pour off the organic supernatant into a clean glass tube. Alternatively, carefully pipette 1.2 mL of the upper layer.

-

Dry Down: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid). Vortex and transfer to autosampler vials.

LC-MS/MS Method Parameters

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MRM)

Phenindione can be analyzed in both positive and negative modes. However, Positive ESI is often preferred in modern generic screens using Ammonium Formate to generate [M+H]+ or [M+NH4]+ ions.

-

Source: Electrospray Ionization (ESI)

-

Polarity: Positive (+)

-

Spray Voltage: 4500 V

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Phenindione | 223.1 [M+H]+ | 105.1 | 30 | 25 |

| Phenindione (Qual) | 223.1 [M+H]+ | 77.1 | 30 | 40 |

| This compound (IS) | 228.1 [M+H]+ | 110.1 | 30 | 25 |

Note: If signal-to-noise is poor in positive mode, switch to Negative Mode (m/z 221.1 -> 105.0) which exploits the acidic proton removal.

Method Validation & Quality Assurance (FDA M10)

To ensure "Trustworthiness," the method must be validated against the ICH/FDA M10 Bioanalytical Method Validation Guidelines .

Linearity & Range

-

Range: 5.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Criteria: Calibration curve correlation coefficient (r²) ≥ 0.99.

Matrix Effect & Recovery

-

Experiment: Compare the peak area of Phenindione spiked into extracted blank plasma vs. Phenindione spiked into neat solvent.

-

Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15. The use of This compound is specifically designed to normalize this factor; if the IS and Analyte experience the same suppression, the ratio remains accurate.

Stability

Phenindione is sensitive to oxidation.

-

Benchtop Stability: 4 hours at room temperature (protected from light).

-

Freeze-Thaw: 3 cycles at -80°C.

-

Autosampler Stability: 24 hours at 10°C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | pH not acidic enough during extraction. | Ensure 1% Formic Acid is added to plasma before the organic solvent. pH must be < 4.0. |

| Double Peaks | Keto-enol tautomerism on column. | Ensure Mobile Phase is sufficiently acidic (0.1% Formic Acid) to stabilize the form. Increase column temp to 45°C. |

| Signal Drift | Phospholipid buildup. | LLE usually removes lipids, but if drift persists, add a "Divert" step to waste for the first 1 min and last 1 min of the gradient. |

References

-

U.S. Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4760, Phenindione. Retrieved from [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Fluindione? [synapse.patsnap.com]

- 3. Phenindione : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. mims.com [mims.com]

- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

Application Note: Optimization of Phenindione-d5 Internal Standard Concentration for High-Sensitivity LC-MS/MS Bioanalysis

Abstract

This application note details a rigorous methodology for optimizing the concentration of Phenindione-d5 (PID-d5) as an internal standard (IS) for the quantification of Phenindione in human plasma. While deuterated internal standards are the gold standard for compensating matrix effects and ionization variability, improper concentration can lead to isotopic crosstalk, signal suppression, or non-linearity. This guide provides a step-by-step protocol to determine the "Sweet Spot" concentration that balances signal stability with minimal isotopic interference, ensuring compliance with FDA and EMA bioanalytical guidelines.

Introduction & Scientific Rationale

Phenindione (2-phenyl-1,3-indandione) is a Vitamin K antagonist used for long-term anticoagulation. Unlike Warfarin, it is an indandione derivative with distinct physicochemical properties, including susceptibility to oxidation and light sensitivity.

The Role of this compound

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression/enhancement) caused by plasma phospholipids can severely impact accuracy. This compound (

The Optimization Challenge

The concentration of the IS is not arbitrary. Two opposing forces dictate the optimal level:

-

The Floor (Precision Limit): The IS signal must be high enough to minimize shot noise and ensure precise integration (typically >100,000 counts).

-

The Ceiling (Crosstalk & Suppression):

-

Isotopic Crosstalk: High concentrations of IS may contribute signal to the analyte channel due to isotopic impurities (e.g.,

or naturally occurring isotopes), artificially inflating the Lower Limit of Quantification (LLOQ). -

Ion Suppression: An excessive IS concentration can compete for charge in the electrospray droplet, suppressing the signal of the analyte itself.

-

Experimental Design & Materials

Reagents

-

Analyte: Phenindione (Sigma-Aldrich/Merck, >98%).

-

Internal Standard: this compound (phenyl-d5 ring labeled). Note: Ensure the label is on the phenyl ring to prevent deuterium exchange with solvent protons, which can occur on the acidic indandione ring.

-

Matrix: K2EDTA Human Plasma (Pooled).

Mass Spectrometry Conditions (Scouting)

Phenindione is an acidic molecule (

| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Phenindione | 221.1 | 135.1 / 163.1 | 30 | 25 |

| This compound | 226.1 | 140.1 / 168.1 | 30 | 25 |

Note: Transitions must be tuned specifically for your instrument (e.g., Sciex QTRAP vs. Waters Xevo).

Protocol: Internal Standard Optimization Workflow

This protocol uses a "Crosstalk vs. Precision" approach to select the IS concentration.

Phase 1: Stock Preparation

Critical Step: Phenindione is sensitive to light. All stock solutions must be prepared in amber glass vials.

-

Master Stock: Dissolve PID-d5 in DMSO to 1 mg/mL.

-

Working Stock: Dilute in 50:50 Methanol:Water to create a series of potential IS spiking solutions:

-

Level A: 50 ng/mL

-

Level B: 200 ng/mL

-

Level C: 1000 ng/mL

-

Phase 2: The "Crosstalk" Assessment

We must determine if the IS contributes signal to the Analyte channel (Interference).

-

Prepare "Zero" Samples: Extract blank plasma spiked only with the IS at Levels A, B, and C.

-

Prepare "LLOQ" Samples: Extract plasma spiked with Phenindione at the projected LLOQ (e.g., 5 ng/mL) without IS.

-

Analyze: Inject 6 replicates of each.

-

Calculate Interference:

-

Acceptance Criteria: Interference must be < 20% of the LLOQ response (FDA M10 Guidelines).

-

Phase 3: Matrix Factor & Suppression Check

We must ensure the IS does not suppress the analyte.

-

Post-Column Infusion (Qualitative): Infuse the Analyte (100 ng/mL) continuously post-column. Inject a blank extracted plasma sample containing the IS at Level C.

-

Observation: Look for a dip in the Analyte baseline at the retention time of the IS. If a dip is observed, the IS concentration is too high and causing "self-suppression."

Visualization of Workflows

Optimization Logic Flow

The following diagram illustrates the decision tree for selecting the final IS concentration.

Figure 1: Decision tree for validating Internal Standard concentration against regulatory crosstalk limits.

Extraction & Analysis Workflow

Standardized extraction protocol to ensure reproducibility.

Figure 2: Optimized Protein Precipitation (PPT) workflow for Phenindione analysis.

Summary of Optimization Data (Simulated)

The following table demonstrates typical results one might observe during the optimization phase.

| IS Concentration (ng/mL) | IS Peak Area (Counts) | Analyte Interference (Area in Zero) | LLOQ Area (5 ng/mL) | % Crosstalk | Status |

| 50 (Low) | 45,000 | 120 | 2,500 | 4.8% | Acceptable (Low Signal) |

| 200 (Mid) | 185,000 | 350 | 2,500 | 14.0% | OPTIMAL |

| 1000 (High) | 890,000 | 1,800 | 2,500 | 72.0% | FAIL (High Interference) |

-

1000 ng/mL fails because the isotopic impurity of the d5 standard (likely trace d0 or d1) is high enough to register as a false analyte signal >20% of the LLOQ.

-

200 ng/mL is the optimal choice: it provides robust signal intensity (>105 counts) while maintaining interference below the regulatory threshold.

Troubleshooting & Best Practices

-

Deuterium Exchange:

-

Issue: Signal for PID-d5 decreases over time in the autosampler, while PID-d4 or d3 increases.

-

Cause: If the deuterium is on the indandione ring (acidic protons), it exchanges with water/methanol.

-

Solution: Use Phenyl-ring labeled standards only. Verify structure with supplier (e.g., C6D5 ring).

-

-

Non-Linearity at High Concentrations:

-

Issue: Calibration curve flattens at the ULOQ.

-

Cause: IS concentration is too high, causing detector saturation or ionization competition.

-

Fix: Reduce IS concentration or switch to a less sensitive transition for the IS (detuning).

-

-

Retention Time Shift:

-

Deuterated standards may elute slightly earlier than the non-deuterated analyte due to the "Isotope Effect" on lipophilicity. This is normal. Ensure the integration window covers both.

-

References

-

US Food and Drug Administration (FDA). (2019).[1] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from

-

PubChem. (n.d.).[2][3] Phenindione Compound Summary. National Center for Biotechnology Information.[4] Retrieved from

- Chamberlain, J. (1995). The Analysis of Drugs in Biological Fluids. CRC Press. (Standard text on extraction methodologies).

Sources

Application Note: High-Performance Solid Phase Extraction (SPE) of Phenindione and Phenindione-d5 from Human Plasma

This Application Note is designed for bioanalytical scientists and researchers requiring a robust, validated method for the extraction and quantification of Phenindione and its deuterated internal standard, Phenindione-d5, from biological matrices (plasma/serum).

Introduction & Scientific Rationale

Phenindione (2-phenyl-1,3-indandione) is a vitamin K antagonist used as an anticoagulant.[1][2][3][4] Accurate quantification in biological fluids is critical for therapeutic drug monitoring (TDM) and pharmacokinetic profiling due to its narrow therapeutic index and potential for toxicity (e.g., agranulocytosis).

The Challenge: Phenindione is a lipophilic weak acid (pKa ~4.1, LogP ~2.9). Traditional Liquid-Liquid Extraction (LLE) often yields extracts with significant phospholipid contamination, leading to matrix effects (ion suppression) in LC-MS/MS analysis.

The Solution: This protocol utilizes Mixed-Mode Anion Exchange (MAX) solid phase extraction. By exploiting the acidic nature of Phenindione, we can use an "orthogonal" wash strategy:

-

Ion Exchange Retention: At neutral pH, Phenindione is negatively charged and binds to the quaternary amine of the sorbent.

-

Aggressive Washing: Because the analyte is "locked" by charge, we can wash with 100% organic solvent to remove neutral lipids and hydrophobic interferences without losing the analyte.

-

Elution: Acidification neutralizes the Phenindione, breaking the ionic bond and releasing it for collection.

This compound (Internal Standard): The deuterated analog (this compound) possesses identical physicochemical properties (pKa, retention mechanism) to the target but differs in mass (+5 Da). It is spiked prior to extraction to normalize for recovery losses and ionization variability.

Physicochemical Profile

Understanding the molecule is the first step to successful extraction.

| Property | Phenindione | This compound | Impact on SPE Strategy |

| Molecular Weight | 222.24 g/mol | ~227.27 g/mol | Mass shift allows MS differentiation. |

| pKa | 4.09 (Acidic) | ~4.09 | Ionizes at pH > 6.0. Ideal for Anion Exchange. |

| LogP | 2.9 (Lipophilic) | ~2.9 | Retains well on Reverse Phase (RP) sorbents. |

| Solubility | Low in water; High in alkaline solutions | Same | Sample must be buffered to prevent precipitation. |

Materials & Reagents

-

SPE Cartridge: Mixed-Mode Anion Exchange (MAX), Polymeric, 30 mg / 1 cc (e.g., Waters Oasis MAX, Phenomenex Strata-X-A).

-

Internal Standard: this compound (10 µg/mL in Methanol).

-

Loading Buffer: 50 mM Ammonium Acetate, pH 7.5.

-

Wash Solvent 1: 5% Ammonium Hydroxide in Water (pH ~11).

-

Wash Solvent 2: 100% Methanol (HPLC Grade).

-

Elution Solvent: 2% Formic Acid in Methanol.

Detailed Extraction Protocol

This protocol is optimized for a 200 µL plasma sample volume.

Step 1: Sample Pre-treatment

Rationale: We must adjust the pH to be at least 2 units above the pKa (4.1) to ensure Phenindione is fully deprotonated (anionic) and capable of binding to the anion exchange sites.

-

Aliquot 200 µL of Plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound Internal Standard working solution. Vortex for 10 seconds.

-

Add 200 µL of Loading Buffer (50 mM Ammonium Acetate, pH 7.5).

-

Note: Do not acidify the sample. Acidification would neutralize the drug, preventing ion-exchange retention.[5]

-

-

Vortex briefly and centrifuge at 10,000 x g for 5 minutes to precipitate gross particulates (optional but recommended to prevent clogging).

Step 2: SPE Workflow

The following diagram illustrates the mechanism of the Mixed-Mode Anion Exchange workflow.

Figure 1: Mixed-Mode Anion Exchange (MAX) extraction logic for Phenindione.

Protocol Steps:

-

Conditioning:

-

Add 1 mL Methanol . Apply vacuum/pressure to pass through.[6]

-

Add 1 mL Water . Do not let the cartridge dry out.

-

-

Loading:

-

Wash 1 (Aqueous - Matrix Removal):

-

Add 1 mL 5% NH4OH in Water .

-

Purpose: Maintains high pH to keep analyte charged; removes salts and hydrophilic proteins.

-

-

Wash 2 (Organic - Lipid Removal):

-

Add 1 mL 100% Methanol .

-

Purpose: This is the rigorous wash. Since Phenindione is ionically bound, methanol washes away neutral hydrophobic interferences (phospholipids, fats) without eluting the drug.

-

-

Elution:

-

Post-Extraction:

-

Evaporate the eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Water:Methanol + 0.1% Formic Acid).

-

LC-MS/MS Conditions

While the extraction is the focus, the detection parameters are vital for validation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[6]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: ESI Positive Mode (Phenindione readily protonates on the carbonyl oxygens).

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Phenindione | 223.1 [M+H]+ | 173.1, 145.1 | 30 | 20-25 |

| This compound | 228.1 [M+H]+ | 178.1, 150.1 | 30 | 20-25 |

Note: Exact transitions should be tuned on your specific instrument.

Method Validation & Troubleshooting

Validation Parameters (Expected)

-

Recovery: > 85% (The MAX method typically yields high recovery due to the strong ionic binding).

-

Matrix Effect: < 10% suppression (The 100% MeOH wash step significantly reduces phospholipid suppression).

-

Linearity: 5 – 1000 ng/mL.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Recovery | Sample pH too low during load. | Ensure Loading Buffer is pH 7.5 or higher. If the drug is neutral, it won't bind to the MAX sites. |

| Low Recovery | Elution solvent not acidic enough. | Ensure Formic Acid concentration is at least 2% to fully neutralize the drug. |

| High Backpressure | Plasma proteins clogging frit. | Centrifuge samples after adding buffer. Do not skip the 10,000g spin. |

| Signal Variation | Inconsistent IS spiking. | Use a positive displacement pipette for the this compound solution (methanol is volatile). |

References

-

PubChem. (2023). Phenindione Compound Summary. National Library of Medicine. Available at: [Link]

-

Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Application Note. Available at: [Link]

-

Phenomenex. (2023). Solid Phase Extraction for Clinical Research: Strata-X-A Protocols. Available at: [Link]

- Guan, F., et al. (2018). Simultaneous Determination of 13 Anticoagulant Rodenticides in Human Blood by LC-MS/MS. Journal of Analytical Toxicology. (Methodology adapted for Indandione class).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Phenindione | C15H10O2 | CID 4760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. agilent.com [agilent.com]

- 6. phenomenex.com [phenomenex.com]

- 7. lookchem.com [lookchem.com]

- 8. mims.com [mims.com]

- 9. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: High-Fidelity LC-MS/MS Quantitation of Phenindione using Phenindione-d5 Internal Standard

Abstract

This application note details the method development strategy for the quantification of Phenindione (2-phenyl-1,3-indandione) in biological matrices using its stable isotope-labeled analog, Phenindione-d5 , as an internal standard (IS). We address the specific chromatographic challenges posed by Phenindione’s keto-enol tautomerism and acidic pKa (~4.1). This guide compares C18 versus Phenyl-Hexyl stationary phases and defines the optimal mobile phase conditions to minimize the Deuterium Isotope Effect —a phenomenon where deuterated standards elute earlier than their non-labeled counterparts, potentially compromising quantitation accuracy due to differential matrix effects.

Introduction & Chemical Context

Phenindione is a Vitamin K antagonist used as an anticoagulant.[1][2][3] Structurally, it is an indandione derivative.[2][4] Unlike coumarins (e.g., Warfarin), the 1,3-dione moiety of Phenindione possesses an acidic proton at the C2 position, leading to significant keto-enol tautomerism .

This compound (Phenyl-d5) is the gold-standard internal standard for LC-MS/MS assays. It corrects for:

-

Variability in extraction efficiency (SPE/LLE).

-

Ionization suppression/enhancement in the electrospray source (ESI).

-

Injection volume irregularities.

However, the use of a deuterated standard requires precise chromatographic control to ensure the IS and analyte co-elute as closely as possible, despite the slight hydrophobicity difference caused by deuterium substitution.

Physicochemical Profiling & Column Selection

The pKa Challenge

Phenindione has a pKa of approximately 4.1 - 4.2 .

-

pH < 3.0: Fully protonated (neutral). High retention in RPLC.

-

pH > 5.2: Fully deprotonated (anionic). Low retention in RPLC unless an ion-pairing agent is used.

Stationary Phase Selection

While C18 is the default choice, the aromatic structure of Phenindione allows for alternative selectivity using pi-pi interacting phases.

| Column Chemistry | Mechanism | Suitability | Recommendation |

| C18 (Octadecyl) | Hydrophobic Interaction | Good. Standard retention based on LogP (~2.5). May require high organic content to elute. | Baseline Choice. Use for general screening. |

| Phenyl-Hexyl / Biphenyl | Hydrophobic + | Excellent. The phenyl ring of Phenindione interacts strongly with the phenyl phase, offering orthogonal selectivity to matrix components. | Preferred Choice. superior peak shape and separation from matrix interferences. |

| C8 (Octyl) | Hydrophobic Interaction | Moderate. Lower retention than C18. Useful if the analyte retains too strongly on C18. | Use only if C18 retention is excessive (>10 min). |

The Deuterium Isotope Effect

In Reversed-Phase LC (RPLC), C-D bonds are slightly more hydrophilic (shorter bond length, lower polarizability) than C-H bonds. Consequently, This compound will elute slightly earlier than Phenindione .

-

Risk: If the retention shift is significant (>0.1 min) and the matrix effect changes rapidly at that time point, the IS will not accurately compensate for ion suppression.

-

Mitigation: Use a column with high theoretical plates (sub-2

m particles) and a shallow gradient to ensure the peaks overlap as much as possible, or ensure the separation from matrix suppressors is complete.

Mobile Phase Engineering

Buffer Selection (pH Control)

To achieve robust retention and peak shape, the pH must be controlled relative to the pKa (4.1).

-

Option A: Acidic (pH ~2.5 - 3.0) [5]

-

Additives: 0.1% Formic Acid or 5mM Ammonium Formate adjusted with Formic Acid.

-

State: Phenindione is neutral.

-

Result: Sharp peaks, high retention. Ideal for Positive ESI (ESI+) .

-

-

Option B: Slightly Acidic/Neutral (pH 4.5 - 5.0)

-

Additives: 5-10mM Ammonium Acetate.

-

State: Partially ionized.

-

Result: Potential peak broadening due to interconversion. Not Recommended unless necessary for Negative ESI sensitivity.

-

Organic Modifier

-

Methanol: Protic solvent. Often provides better selectivity for aromatic compounds on Phenyl phases.

-

Acetonitrile: Aprotic. Sharper peaks, lower backpressure.

-

Recommendation: Start with Methanol/Water on a Biphenyl column to maximize

-

Method Development Decision Logic

The following diagram illustrates the logical flow for selecting the optimal LC conditions based on the physicochemical properties of Phenindione.

Caption: Decision tree for Phenindione HPLC method development, balancing ionization mode with chromatographic retention and isotope effects.

Detailed Experimental Protocol

Equipment & Reagents

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity) capable of 600+ bar.

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

-

Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) OR Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Standards: Phenindione (Sigma-Aldrich), this compound (Toronto Research Chemicals or equivalent).

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 2 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~2.8).

-

Why: Buffers the system to keep Phenindione protonated for consistent retention and ESI+ ionization.

-

-

Mobile Phase B (Organic): Methanol (LC-MS Grade).

-

Why: Methanol promotes

-

-

LC Gradient Conditions

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial Hold (Focusing) |

| 0.50 | 10 | Start Gradient |

| 3.50 | 90 | Elution of Phenindione (~2.8 min) |

| 4.50 | 90 | Wash |

| 4.60 | 10 | Re-equilibration |

| 6.00 | 10 | End of Run |

MS/MS Parameters (ESI Positive)

-

Polarity: Positive (+)

-

Spray Voltage: 4500 V

-

Transitions (MRM):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| Phenindione | 223.1 [M+H]+ | 105.1 | 25 | Quantifier |

| Phenindione | 223.1 [M+H]+ | 77.1 | 40 | Qualifier |

| This compound | 228.1 [M+H]+ | 110.1 | 25 | Internal Standard |

Note: In Negative mode, monitor m/z 221.1 [M-H]-.

Self-Validating System: Quality Assurance

To ensure the method is robust and the data is trustworthy, every run must include the following checks:

Cross-Talk (Signal Contribution) Check

Because d5 is only 5 mass units heavier, isotopic overlap is minimal but possible at high concentrations.

-

Protocol: Inject a high concentration of Non-labeled Phenindione (ULOQ) without IS.

-

Pass Criteria: Signal in the this compound channel must be < 5% of the typical IS response.

Deuterium Retention Shift Check

-

Protocol: Overlay the MRM chromatograms of the Analyte and the IS.

-

Pass Criteria: Retention time difference (

RT) must be < 0.05 min. If

System Suitability Test (SST)

Run a standard at the LOQ (Limit of Quantitation) before the batch.

-

Signal-to-Noise: > 10:1.

-

Peak Tailing: < 1.5 (Critical for indandiones which can tail on active silanols).

Workflow Visualization

Caption: Step-by-step sample preparation and analysis workflow for Phenindione quantitation.

References

-

PubChem. (n.d.). Phenindione Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Wang, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

- Chamberlain, J. (1995). The Analysis of Drugs in Biological Fluids. CRC Press. (General reference for extraction of acidic drugs).

-

Zhang, X., et al. (2009). Simultaneous determination of 13 anticoagulant rodenticides in human blood by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

Sources

- 1. Phenindione - Wikipedia [en.wikipedia.org]

- 2. mims.com [mims.com]

- 3. Phenindion | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Optimizing Phenindione-d5 Retention & Resolution in LC-MS/MS Bioanalysis

Executive Summary

This application note details a robust protocol for the quantification of Phenindione in biological matrices using Phenindione-d5 as a stable isotope-labeled internal standard (SIL-IS). While SIL-IS methods are the gold standard for correcting matrix effects, the substitution of hydrogen with deuterium introduces a physicochemical phenomenon known as the Deuterium Isotope Effect , often resulting in slightly earlier elution of the d5-analog in Reverse Phase Chromatography (RPC).

This guide provides a validated workflow to minimize this retention time (RT) shift, ensuring that the internal standard accurately reflects the ionization environment of the analyte, thereby maintaining data integrity in regulated drug development environments.

Physicochemical Context

Phenindione (2-phenyl-1,3-indandione) is a vitamin K antagonist with specific properties that dictate chromatographic behavior.

| Property | Value | Implication for Method Development |

| Molecular Weight | 222.24 g/mol | Small molecule, suitable for Triple Quadrupole (QqQ) MS. |

| pKa | ~4.2 - 4.5 | Critical: It behaves as a weak acid due to keto-enol tautomerism in the dione ring. Mobile phase pH must be controlled to prevent peak tailing. |

| LogP | ~2.5 - 2.8 | Moderately lipophilic. Retains well on C18 columns. |

| Solubility | Sparingly soluble in water | Stock solutions must be prepared in Methanol or DMSO. |

The Science of the Deuterium Shift

In Reverse Phase Chromatography, deuterated isotopologues (like this compound) frequently display a retention time slightly shorter than their non-deuterated counterparts.

Mechanism of the Shift

The C-D bond is shorter (approx. 0.005 Å) and has a smaller molar volume than the C-H bond. This results in:

-

Lower Polarizability: The electron cloud in C-D bonds is more compact.